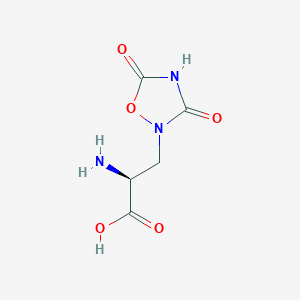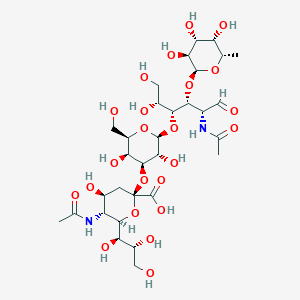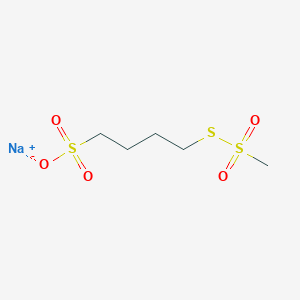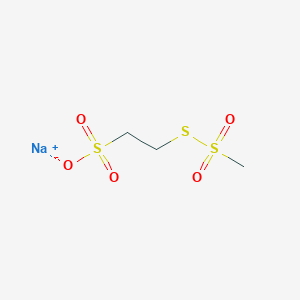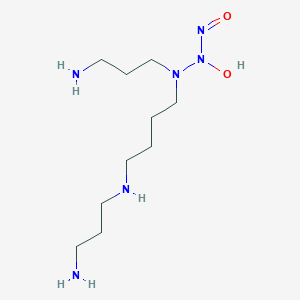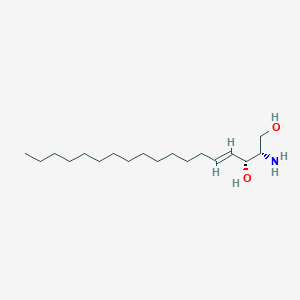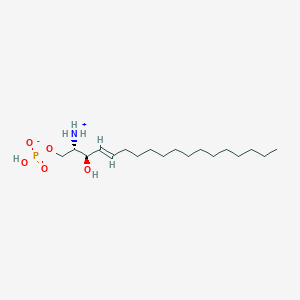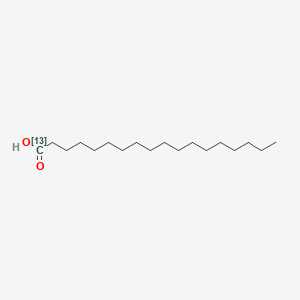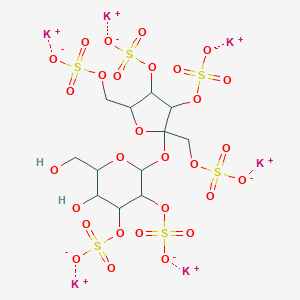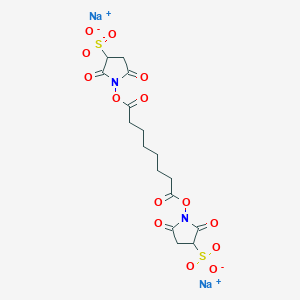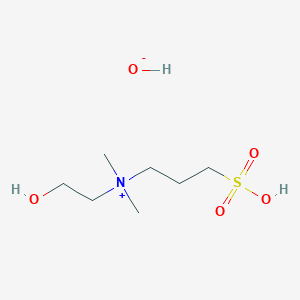
NDSB-211
説明
3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate (HEDTA) is an organic compound used in a wide range of scientific research applications. It is a synthetic, biodegradable, non-toxic, and water-soluble compound with a wide range of properties and applications. HEDTA is an important component of many biochemical and physiological processes, and it is used in a variety of laboratory experiments and research studies.
科学的研究の応用
タンパク質の可溶化
NDSB-211は、タンパク質の可溶化剤として使用される非イオン性スルホベタイン化合物です . タンパク質の作業に特に適しており、タンパク質を変性させないため、ほとんどの酵素は存在下で活性なままです .
タンパク質抽出
This compoundは、膜、核、細胞骨格関連タンパク質の収量を増加させるために、成功裏に使用されてきました . This compoundの短い疎水性基は、タンパク質の疎水性領域と相互作用して凝集を防ぐとされています .
タンパク質結晶化
This compoundは、結晶成長に役立つ添加剤となりえます . たとえば、硫酸アンモニウムを沈殿剤として使用してpH4.6で成長させたリゾチームで実証されました . 通常、硫酸アンモニウムは、酸性pHでのリゾチーム結晶の成長には使用できません .
タンパク質凝集の防止
This compoundは、タンパク質の非特異的な相互作用を防止できます . ただし、強く凝集したタンパク質は分解しません .
タンパク質フォールディング
This compoundは、初期のフォールディング中間体と相互作用することで、タンパク質の凝集を防ぎ、タンパク質のフォールディングを促進します
作用機序
Target of Action
NDSB-211 is primarily used as a surfactant . It has small hydrophobic ends and mildly solubilizes proteins for protein extraction and analysis . It is a zwitterionic compound, meaning it carries both positive and negative charges, making it effective in interacting with various proteins .
Mode of Action
This compound interacts with its protein targets by solubilizing them. Instead, it increases the extraction yield of membrane, nuclear, and cytoskeletal associated proteins . The short hydrophobic groups combined with the charge neutralization of the sulfobetaine group results in higher yields of membrane proteins .
Biochemical Pathways
By solubilizing proteins, this compound aids in their extraction and analysis, thereby influencing the pathways these proteins are involved in .
Pharmacokinetics
It is known that this compound is highly soluble in water , which suggests that it could be easily distributed in aqueous biological systems. Its zwitterionic nature might also influence its absorption and distribution.
Result of Action
The primary result of this compound’s action is the increased yield of proteins from various cellular components, including membranes, nuclei, and cytoskeletons . By solubilizing these proteins, this compound aids in their extraction and analysis, which is crucial for various biochemical and biomedical research applications .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, its solubility and efficacy can be affected by the pH of the environment . This compound is zwitterionic over a wide pH range , which means it retains its charge and continues to function effectively in various pH conditions. Furthermore, it is easily removed by dialysis and shows no significant absorption in the near UV range , suggesting that it is stable under various environmental conditions.
生化学分析
Biochemical Properties
NDSB-211 is known for its role in protein solubilization at non-denaturing concentrations . It is useful in preventing protein aggregation
Cellular Effects
Its primary known function is as a surfactant and protein stabilizer, which suggests it may influence cell function by stabilizing proteins and preventing their aggregation
Molecular Mechanism
As a surfactant and protein stabilizer, it likely exerts its effects at the molecular level by interacting with proteins and preventing their aggregation
特性
IUPAC Name |
3-[2-hydroxyethyl(dimethyl)azaniumyl]propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO4S/c1-8(2,5-6-9)4-3-7-13(10,11)12/h9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXPCGBLGHKAIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCS(=O)(=O)[O-])CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38880-58-9 | |
| Record name | 1-Propanaminium, N-(2-hydroxyethyl)-N,N-dimethyl-3-sulfo-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38880-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-hydroxyethyl)dimethyl(3-sulphopropyl)ammonium hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.234 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



